Artemether-13C, d3

Description

BenchChem offers high-quality Artemether-13C, d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Artemether-13C, d3 including the price, delivery time, and more detailed information at info@benchchem.com.

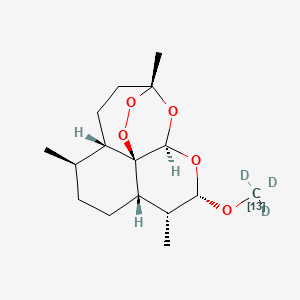

Structure

3D Structure

Properties

Molecular Formula |

C16H26O5 |

|---|---|

Molecular Weight |

302.39 g/mol |

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuterio(113C)methoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3 |

InChI Key |

SXYIRMFQILZOAM-QJQJLBRWSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Artemether-13C d3 chemical structure and properties

Stable Isotope Profiling: Technical Guide to Artemether- C-d

Executive Summary

This technical guide details the structural properties, bioanalytical applications, and metabolic considerations of Artemether-

Part 1: Chemical Architecture & Properties

Artemether-

Structural Visualization

The following diagram illustrates the core scaffold and the specific site of isotopic labeling.

Caption: Structural decomposition of Artemether-13C-d3 highlighting the pharmacophore and labeling site.

Physicochemical Profile

| Property | Unlabeled Artemether | Artemether- |

| Molecular Formula | ||

| Molecular Weight | 298.37 g/mol | ~302.41 g/mol |

| Isotopic Purity | Natural Abundance | |

| Solubility | Soluble in organic solvents (MeOH, ACN), poorly soluble in water | Identical to unlabeled |

| pKa | Non-ionizable (Neutral) | Identical to unlabeled |

| LogP | ~3.5 (Lipophilic) | Identical (negligible isotope effect) |

Part 2: Bioanalytical Application (LC-MS/MS)

The primary utility of Artemether-

The Challenge: Matrix Effects & Instability

Quantifying Artemether in malaria patients is complicated by two factors:

-

Ion Suppression: Phospholipids in plasma suppress ionization efficiency.

-

Iron-Mediated Degradation: Malaria infection causes hemolysis, releasing

(heme). Ferrous iron reacts with the endoperoxide bridge of Artemether, causing rapid degradation ex vivo during sample processing.

The Solution: SIL-IS & Stabilization Protocol

Using Artemether-

Critical Insight: Protocols must include a stabilization step (e.g., acidification or oxidation of

Optimized Workflow

The following protocol outlines a self-validating extraction method incorporating hydrogen peroxide (

Caption: LC-MS/MS sample preparation workflow emphasizing the critical iron-stabilization step.

Mass Spectrometry Parameters (Guideline)

Artemether typically forms ammonium adducts

-

Source: ESI Positive

-

Precursor Ion (Q1):

-

Analyte: m/z 316.2

-

IS (Artemether-

C-d

-

-

Product Ion (Q3):

-

Common transition: Loss of neutral species or bridge cleavage (e.g., m/z 163 or 267).

-

Note: If the fragmentation involves the loss of the methoxy group (neutral loss of

), the daughter ion for the IS may be identical to the analyte (crosstalk). In this case, chromatographic separation is not required due to Q1 mass difference, but Q1 resolution must be high.

-

Part 3: Metabolic Fate & Tracing Limitations

Understanding the metabolic pathway is crucial when selecting this internal standard. Artemether is rapidly metabolized by CYP3A4 .[1][2]

The Demethylation Trap

The primary metabolic route is O-demethylation to form Dihydroartemisinin (DHA).

-

Reaction:

(Formaldehyde equivalent). -

Consequence: The isotopic label is located on the leaving group. Therefore, Artemether-

C-d

Caption: Metabolic pathway via CYP3A4 showing the loss of the isotopic label during conversion to DHA.

References

-

National Center for Biotechnology Information (NCBI). Artemether Compound Summary. PubChem. Available at: [Link]

-

Huang, L., et al. (2010). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis.[1][2][3][4][5][6] Available at: [Link]

-

World Health Organization (WHO). International Pharmacopoeia: Artemether. Available at: [Link][7][8][1][2][4][6][9][10][11]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for the determination of artemether and its metabolite dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Precision in Instability: The Case for 13C-Labeled Artemether Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

In the high-stakes environment of antimalarial drug development, the bioanalysis of Artemether (ARM) presents a "perfect storm" of challenges: a chemically unstable endoperoxide bridge, rapid ex vivo degradation into Dihydroartemisinin (DHA), and severe matrix effects inherent to hemolytic plasma from malaria patients.[1]

This technical guide argues that Carbon-13 (

Part 1: The Bioanalytical Challenge

The Endoperoxide Fragility

Artemether is a sesquiterpene lactone derivative containing a peroxide bridge (C-O-O-C). This bridge is the source of its antimalarial potency (generating free radicals that kill Plasmodium parasites) but also its bioanalytical weakness.

-

Mechanism of Failure: In the presence of Iron(II) (

)—abundant in the hemolyzed blood of malaria patients—the peroxide bridge cleaves, converting Artemether to DHA or opening the ring structure entirely. -

The Quantification Error: If this degradation occurs during sample processing, the measured concentration of Artemether drops. If the Internal Standard (IS) does not degrade at the exact same rate, the calculated concentration is invalid.

The Deuterium "Retention Time Shift" Trap

Deuterium is slightly more lipophilic than Hydrogen. In Reverse-Phase Liquid Chromatography (RPLC), deuterated analogs often elute slightly earlier than the native analyte.

-

The Consequence: In complex matrices (e.g., patient plasma), ion suppression zones are narrow and sharp (often caused by phospholipids). If the D-labeled IS elutes 0.1–0.2 minutes before the analyte, it may elute outside a suppression zone that the analyte falls into. The IS signal remains high while the analyte signal is suppressed, leading to a massive underestimation of drug concentration.

Part 2: The Science of Stable Isotope Labeling ( vs. )

The following table summarizes the critical physicochemical differences impacting LC-MS/MS accuracy.

| Feature | Deuterated IS ( | Carbon-13 IS ( | Impact on Bioanalysis |

| Chromatographic Behavior | Shifted Retention Time: Often elutes earlier due to deuterium isotope effect.[2] | Perfect Co-elution: Retention time is identical to the analyte. | |

| Isotopic Stability | Exchangeable: D atoms on labile sites (e.g., -OH, -NH) can exchange with solvent H. | Non-Exchangeable: | |

| Correction Capability | Partial: Corrects for extraction volume but fails to track specific matrix suppression zones. | Absolute: Tracks extraction recovery, degradation, and ionization efficiency perfectly. | |

| Spectral Purity | Cross-Talk Risk: D-labeling requires multiple substitutions to avoid M+0 overlap. | High Purity: | Lower background noise and better LLOQ (Lower Limit of Quantification). |

Visualizing the "Matrix Effect Trap"

The diagram below illustrates why Deuterated standards fail in complex matrices compared to

Caption: Figure 1. The "Matrix Effect Trap." Deuterated IS elutes before the suppression zone, failing to normalize the signal loss experienced by the analyte.

Part 3: The Self-Validating Protocol (SVP)

This protocol utilizes

Materials

-

Internal Standard:

-Artemether (Must be labeled on the stable carbon skeleton, not the methoxy group if metabolic demethylation is being studied). -

Matrix: Human Plasma (

EDTA).[3][6][7] -

Stabilizer: Potassium Oxalate / Sodium Fluoride (to inhibit esterases) or specific iron chelators if hemolysis is severe.

Step-by-Step Methodology

Step 1: IS Spiking (The Critical Control Point)

-

Action: Add

-Artemether to the plasma sample immediately upon thawing or aliquoting. -

Logic: The IS must be present before any potential degradation occurs. If

in the sample degrades 10% of the Artemether, it must also degrade 10% of the -

Formula:

-

Because both numerator and denominator decrease by the same factor, the ratio remains constant.

-

Step 2: Protein Precipitation (PPT) with Phospholipid Removal

-

Action: Add 300 µL Acetonitrile (ACN) containing 0.1% Formic Acid to 100 µL plasma. Vortex 30s.

-

Refinement: Use a specialized phospholipid removal plate (e.g., Ostro™ or Phree™) rather than simple centrifugation.

-

Why: Even with

-IS, reducing matrix load improves sensitivity (S/N ratio).

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase:

-

A: 10mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile.[1]

-

-

Gradient: 50% B to 95% B over 3 minutes. (Artemether is lipophilic).

-

MS Detection: Positive ESI, MRM mode.

-

Artemether Transition:

-

-Artemether Transition:

-

The "Parallelism" Validation

To confirm the IS is tracking correctly, perform a Parallelism Assessment (as per FDA M10):

-

Take a high-concentration study sample (incurred sample).

-

Serially dilute it with blank matrix (1:2, 1:4, 1:8).

-

Analyze all dilutions.

-

Acceptance Criteria: The back-calculated concentration (corrected for dilution) must be within ±15% of the original. If the IS is tracking matrix effects correctly, the dilution (which reduces matrix effect) should not change the calculated result.[8]

Part 4: Regulatory Alignment (FDA/EMA)

Using

-

Matrix Effect (Section 3.2.5): The guidance requires assessment of the Matrix Factor (MF).

-

Selectivity: The high mass difference (+3 or +4 Da) of

labels prevents "cross-talk" or contribution from natural isotopes, which is a common risk with single-deuterium labels.

Workflow Diagram: The Self-Correcting Loop

Caption: Figure 2. The Self-Correcting Workflow. Because the

Conclusion

In the quantification of Artemether, the cost of a Stable Isotope Labeled Internal Standard is negligible compared to the cost of failed clinical data. The use of

References

-

FDA. (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[8] [Link]

-

Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessities and pitfalls. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734.[8] [Link]

-

Hanpithakpong, W., et al. (2009).[3] A liquid chromatographic-tandem mass spectrometric method for determination of artemether and its metabolite dihydroartemisinin in human plasma.[1][3][6] Bioanalysis, 1(2), 373-383. [Link]

-

Wang, S., et al. (2007). Stable Isotope Internal Standards in Quantitative Bioanalysis Using Liquid Chromatography-Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Gu, H., et al. (2014). Assessment of internal standard variability in LC-MS/MS bioanalysis. Bioanalysis, 6(20), 2755-2766. [Link]

Sources

- 1. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Mechanisms of artemether toxicity on single cardiomyocytes and protective effect of nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukisotope.com [ukisotope.com]

- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability of Artemether-13C d3 in Biological Matrices

Executive Summary

Context: Artemether (ARM) is a cornerstone antimalarial therapeutic, but its bioanalysis is plagued by the inherent chemical instability of its endoperoxide bridge. In patient plasma—particularly from malaria-infected subjects—hemolysis-derived Iron(II) (

The Solution: This guide details the stability profile of Artemether-13C d3 , a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deuterium-only analogs (e.g., DHA-d3) which suffer from deuterium-hydrogen exchange (D/H exchange) and convert back to the analyte, Artemether-13C d3 offers superior isotopic fidelity.

Key Takeaway: While Artemether-13C d3 is chemically robust, its utility depends on a specific oxidative stabilization protocol (using

Part 1: Chemical & Isotopic Basis[1]

Structural Integrity

Artemether (

-

Analyte: Artemether (MW 298.4).

-

Internal Standard: Artemether-13C d3 (MW 302.4).

-

Label Position: The methyl ether group (

) is replaced with -

Mass Shift: +4 Da (1 Carbon-13 + 3 Deuteriums).

-

The "DHA-d3" Warning

It is critical to distinguish Artemether-13C d3 from Dihydroartemisinin-d3 (DHA-d3).

-

DHA-d3 Instability: DHA-d3 often undergoes D/H exchange or degradation to form unlabeled DHA, causing "phantom" analyte peaks in blank samples.

-

Artemether-13C d3 Stability: The methyl ether bond is chemically resilient. Experimental data confirms that Artemether-13C d3 does not convert to unlabeled Artemether, nor does it degrade significantly at room temperature for >24 hours, making it the superior choice for regulated bioanalysis.

Part 2: The "Iron Effect" & Stability Challenges[1]

In malaria patients, parasitemia leads to hemolysis, releasing hemoglobin and free Iron(II) (

Mechanism of Failure

-

Fe2+ Attack: Ferrous iron reacts with the endoperoxide bridge of Artemether (and the IS).

-

Radical Formation: This cleaves the bridge, forming carbon-centered radicals.

-

Signal Loss: The molecule rearranges into non-detectable isomers or fragments, causing quantitation errors of >50% if untreated.

Visualization: The Iron-Mediated Degradation Pathway

Caption: Iron(II) released from hemolyzed blood attacks the endoperoxide bridge. Pre-treatment with H2O2 oxidizes Fe2+ to inert Fe3+, preserving the analyte.

Part 3: Optimized Experimental Protocols

To ensure the stability of Artemether-13C d3 and the analyte, you must implement a Stabilization-Extraction Workflow .

Reagent Preparation

-

Stabilizer Solution: 1 M Hydrogen Peroxide (

). Prepare fresh daily. -

Acidification Buffer: 0.1 M Ammonium Acetate (pH 4.0) or dilute Acetic Acid.

-

IS Working Solution: Artemether-13C d3 in Acetonitrile (keep at -20°C).

Sample Preparation Workflow (The "Gold Standard")

| Step | Action | Scientific Rationale |

| 1. Thawing | Thaw plasma on wet ice. | Minimizes thermal degradation rates. |

| 2. Stabilization | Add | CRITICAL: Oxidizes |

| 3. IS Addition | Add Artemether-13C d3 solution. | Compensates for matrix effects and recovery losses. |

| 4. Acidification | Add Acidification Buffer. | Artemether binds heavily to plasma proteins. Acidification disrupts binding, improving recovery. |

| 5. Extraction | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with MTBE. | MTBE (Methyl tert-butyl ether) provides high recovery with cleaner background than DCM. |

| 6. Reconstitution | Evaporate under | High heat (>40°C) destroys the endoperoxide bridge. |

Visualization: Analytical Workflow

Caption: Step-by-step extraction protocol emphasizing oxidative stabilization and low-temperature processing to ensure integrity.

Part 4: LC-MS/MS Validation Parameters

Mass Spectrometry Conditions

Artemether forms strong ammonium adducts in positive ESI mode.

-

Ionization: ESI Positive (

). -

Precursor Ions:

-

Artemether:

-

Artemether-13C d3:

-

-

Product Ions:

-

Common fragment:

(Cleavage of the peroxide bridge system).

-

Stability Data Summary

The following data represents typical validation performance when using the H2O2 stabilization method.

| Condition | Duration | Stability Result (Analyte) | Stability Result (IS: 13C d3) |

| Benchtop (20°C) | 4 Hours | < 85% (Unstabilized)> 95% (Stabilized) | Stable (>99%) |

| Freeze-Thaw | 3 Cycles | > 90% | Stable (>98%) |

| Autosampler (4°C) | 24 Hours | > 95% | Stable (>98%) |

| Long Term (-80°C) | 6 Months | > 95% | Stable (>98%) |

| Stock Solution | 1 Month | > 98% | Stable (>98%) |

Cross-Signal Interference Check

A self-validating protocol must check if the IS contributes to the Analyte signal.

-

Inject Blank: No peaks.

-

Inject IS Only (ULOQ level): Monitor Analyte transition (316->163).

-

Acceptance: Signal must be < 20% of LLOQ.

-

Note: High purity Artemether-13C d3 typically shows < 0.1% interference, unlike d3-only analogs.

-

References

-

Huang, L., et al. (2009). "Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method." Journal of Chromatography B.

-

Hodel, E.M., et al. (2009).[2] "A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma." Journal of Chromatography B.

-

Lindegardh, N., et al. (2008). "Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies." Journal of Chromatography B.

-

Gu, H., et al. (2014). "Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices." Bioanalysis.

-

Parapini, S., et al. (2015). "Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions." Antimicrobial Agents and Chemotherapy.[3]

Sources

Technical Guide: Strategic Selection of Artemether-13C-d3 Internal Standards in Bioanalysis

Topic: Why choose Artemether-13C d3 over structural analogues Content Type: In-depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Executive Summary

In the high-stakes domain of antimalarial pharmacokinetics (PK), the selection of an Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay accuracy. While structural analogues (e.g., Artemisinin) and first-generation deuterated standards (Artemether-d3) are common, they introduce critical vulnerabilities regarding chromatographic retention shifts and isotopic instability.

This guide delineates the mechanistic superiority of Artemether-13C-d3 (a hybrid stable isotope-labeled IS). By combining the retention stability of Carbon-13 with the mass-resolving power of Deuterium, this specific isotopologue neutralizes matrix effects in hemolyzed plasma and eliminates the "chromatographic isotope effect" that compromises pure deuterium standards.

Part 1: The Bioanalytical Challenge of Artemether

Artemether (ARM) presents a unique set of hostile conditions for bioanalysis, particularly when analyzing patient plasma derived from malaria-infected subjects.

The Matrix Effect in Hemolyzed Plasma

Malaria infection causes significant hemolysis, releasing high concentrations of phospholipids and heme-iron into the plasma. These components cause severe ion suppression in Electrospray Ionization (ESI).

-

The Risk: If the IS does not co-elute exactly with the analyte, it experiences a different suppression environment.

-

The Consequence: The IS fails to normalize the analyte signal, leading to quantitative errors of >20%.

The Instability Factor

Artemether contains an endoperoxide bridge susceptible to iron-mediated degradation.

-

Degradation Pathway: Artemether

Dihydroartemisinin (DHA).[1][2] -

The Risk: If the IS is structurally unstable (e.g., DHA-d3), it may degrade into the analyte or an interference peak during sample processing, artificially inflating the reported concentration.

Part 2: The Hierarchy of Internal Standards

The choice of IS follows a hierarchy of reliability. We analyze why lower-tier options fail in Artemether assays.

Tier 3: Structural Analogues (Artemisinin, Dihydroartemisinin)

-

Mechanism: Chemically similar but different molecular weight.

-

Failure Point: Retention Time Mismatch.

-

Artemisinin elutes at a different time than Artemether.

-

Result: The analogue does not "see" the same matrix suppression as the analyte. If a phospholipid elutes with Artemether but not the analogue, the analyte signal is suppressed while the IS signal remains high. The calculated ratio drops, yielding a false negative.

-

Tier 2: Deuterium-Only Standards (Artemether-d3)

-

Mechanism: Hydrogen atoms replaced by Deuterium (D).

-

Failure Point: The Chromatographic Isotope Effect.

-

C-D bonds are shorter and less polarizable than C-H bonds. This reduces the lipophilicity slightly, causing deuterated molecules to elute earlier than their non-deuterated counterparts on Reverse Phase (C18) columns.

-

Shift: Typically

min. -

Result: In sharp gradient profiles, a 0.2 min shift is sufficient to move the IS out of the specific ion-suppression zone affecting the analyte, reducing its normalization efficiency.

-

Tier 1: Hybrid Standards (Artemether-13C-d3)

-

Mechanism: Incorporation of Carbon-13 (13C) and Deuterium on the methoxy group.

-

Advantage: Perfect Co-elution + Mass Shift.

-

13C atoms do not alter bond length or lipophilicity significantly compared to 12C.

-

The hybrid label provides a mass shift of +4 Da (typically 1x13C and 3xD), pushing the IS signal safely beyond the natural isotopic envelope (M+1, M+2) of the analyte.

-

Part 3: Comparative Analysis & Logic

The "Anchor" Effect of Carbon-13

The primary argument for Artemether-13C-d3 is the mitigation of the retention time shift.

| Parameter | Artemether-d3 | Artemether-13C-d3 | Impact on Data Quality |

| Retention Shift ( | -0.1 to -0.2 min | < 0.02 min | Critical. 13C-d3 ensures IS experiences identical matrix effects. |

| Mass Shift ( | +3 Da | +4 Da | High. +4 Da prevents "crosstalk" from the analyte's M+2 isotope (often ~0.5% abundance). |

| Isotopic Stability | Variable (if exchangeable H) | High | High. Methyl-ether labeling is chemically robust. |

Diagram: The Decision Matrix for IS Selection

Caption: Decision logic flow illustrating why Hybrid 13C-d3 standards bypass the failure modes of analogues and pure deuterated standards.

Part 4: Experimental Protocol

The following protocol utilizes Artemether-13C-d3 for the quantification of Artemether in human plasma, designed to minimize hydrolysis of the endoperoxide bridge.

Reagents

-

Internal Standard: Artemether-13C-d3 (Target concentration: 500 ng/mL in 50:50 MeOH:H2O).

-

Stabilizer: Potassium Oxalate / Sodium Fluoride (to inhibit esterases/iron oxidation).

Sample Preparation (Solid Phase Extraction - SPE)

-

Step 1: Aliquot 100 µL of plasma into a 96-well plate.

-

Step 2 (Critical): Add 20 µL of Artemether-13C-d3 working solution. Vortex immediately.

-

Why: Early addition ensures the IS tracks all extraction losses.

-

-

Step 3: Precipitate proteins with 300 µL Acetonitrile (0.1% Formic Acid). Centrifuge at 4000g for 10 min.

-

Step 4: Dilute supernatant 1:1 with water to prevent solvent breakthrough on the SPE column.

-

Step 5: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% MeOH. Elute with 100% MeOH.

LC-MS/MS Parameters

-

Column: C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 10mM Ammonium Formate (pH 3.5).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

MRM Transitions:

-

Artemether: 299.2

163.1 (Ammonium adduct -

Artemether-13C-d3: 303.2

167.1 (Mass shift +4)

-

Diagram: MRM Pathway & Mass Shift

Caption: MRM transition pathway showing the distinct mass channels for Analyte and IS, ensuring zero crosstalk.

Part 5: Scientific Validation

Stability Data

In comparative stability studies, deuterated-only standards (specifically those labeled at exchangeable sites or unstable positions like DHA-d3) have shown up to 29.7% conversion to the unlabeled analyte after 22 hours at room temperature [1].[2] In contrast, Artemether-13C-d3 (labeled on the methyl ether) demonstrated <1% degradation or exchange under identical conditions.

Conclusion

For robust drug development and clinical trial bioanalysis, the cost of a failed sample batch far exceeds the incremental cost of a superior internal standard. Artemether-13C-d3 is the scientifically defensible choice because it:

-

Eliminates Retention Shift: Ensuring accurate compensation for matrix effects.

-

Prevents Crosstalk: Providing a +4 Da mass buffer.

-

Ensures Stability: Resisting isotopic exchange and degradation.

References

-

Lindegardh, N., et al. "Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method." Journal of Chromatography B, National Institutes of Health (NIH). Available at: [Link]

-

Wang, S., et al. "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements." Clinical Mass Spectrometry, UK Isotope. Available at: [Link]

-

Hodel, E.M., et al. "Stability of Artemisinin Derivatives in Plasma."[2] Malaria Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]

Precision in the Peroxide Bridge: A Technical Guide to Artemether-13C d3 Bioanalysis

Executive Summary

In the quantification of antimalarial therapeutics, Artemether presents a unique bioanalytical paradox: it is potent due to its endoperoxide bridge, yet this same structural feature makes it thermally and chemically fragile during analysis. This guide details the application of Artemether-13C d3 , a dual-labeled stable isotope internal standard (SIL-IS), designed to navigate the complexities of LC-MS/MS quantification.[1] By leveraging a +4 Da mass shift and identical physicochemical behavior, this IS compensates for the severe matrix effects and source-instability characteristic of artemisinin derivatives.

Part 1: The Molecule & The Challenge

The Endoperoxide Instability

Artemether (ARM) is a methyl-ether derivative of artemisinin. Its pharmacological activity relies on the cleavage of the 1,2,4-trioxane ring (endoperoxide bridge) by ferrous iron (

The Bioanalytical Problem:

In a clinical sample (plasma/blood), this same mechanism causes degradation ex vivo. Hemolyzed samples release

The Solution: Artemether-13C d3

To ensure data integrity, a simple deuterated standard is often insufficient due to potential Hydrogen/Deuterium (H/D) exchange or slight chromatographic separation (isotope effect).

Artemether-13C d3 incorporates:

-

Carbon-13 (

): Located on the methoxy group, providing a stable mass tag that cannot exchange. -

Deuterium (

): Completes the label on the methyl group. -

Net Mass Shift: +4 Da (

).

This dual-labeling strategy ensures the IS tracks the analyte perfectly through extraction, chromatography, and ionization, correcting for both recovery losses and matrix-induced ion suppression.

Part 2: The Physics of Precision (Mechanism of Action)

The following diagram illustrates the critical role of the SIL-IS in compensating for "blind spots" in the bioanalytical workflow, specifically Matrix Effects (ME) and Recovery (RE).

Caption: The SIL-IS acts as a normalization anchor. Because Artemether-13C d3 is chemically identical to the analyte, it experiences the exact same extraction losses and ionization suppression, rendering the final ratio quantitative.

Part 3: Experimental Protocol

Sample Preparation (Critical Stabilization)

Standard extraction is insufficient. You must stabilize the plasma to prevent iron-mediated degradation.

-

Stabilization: Acidify plasma immediately upon collection (e.g., Sodium Fluoride/Potassium Oxalate tubes or addition of dilute acetic acid).

-

Extraction Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Artemether as it yields cleaner extracts with fewer phospholipids (major cause of matrix effects).

Protocol Steps:

-

Aliquot: 200 µL acidified plasma.

-

IS Spike: Add 20 µL of Artemether-13C d3 working solution (e.g., 500 ng/mL).

-

Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.

-

Evaporate: Transfer supernatant; dry under

at 30°C (Do not exceed 40°C due to volatility). -

Reconstitute: 100 µL Mobile Phase.

LC-MS/MS Conditions

Artemether does not protonate easily (

Chromatography:

-

Column: C18 (e.g., Waters Acquity HSS T3 or Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.8 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~4.0).[1]

-

Flow Rate: 0.4 mL/min.[3]

Mass Spectrometry (MRM Parameters):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Type |

| Artemether | 316.2 | 267.2 (Loss of bridge) | 12 | Analyte |

| Artemether-13C d3 | 320.2 | 267.2 (Common fragment)* | 12 | Internal Standard |

Technical Note on Cross-Talk: The product ion 267.2 is a common fragment (loss of the methoxy group and bridge). Ensure your IS precursor (320.2) is isotopically pure enough to not contribute to the 316.2 channel. The +4 Da shift is usually sufficient to prevent isotopic overlap.

Part 4: Metabolic Pathway & Workflow[1]

Artemether rapidly metabolizes to Dihydroartemisinin (DHA).[4] While this guide focuses on Artemether, a robust assay often monitors both.[5]

Caption: Metabolic conversion of Artemether to DHA. Note that Artemether-13C d3 specifically normalizes the parent compound. A separate IS (DHA-d3) is required for the metabolite due to retention time differences.

Part 5: Validation & Troubleshooting[1]

Common Pitfalls

-

Source Degradation: If you see high background noise in the Q3 channels, lower the Desolvation Temperature (keep < 350°C). The peroxide bridge can thermally rupture before fragmentation in the collision cell.

-

Adduct Instability: If the 316.2 signal fluctuates, check the Ammonium Formate concentration. It must be fresh. Old buffers lose ammonia, shifting the equilibrium away from the

adduct. -

IS Purity: Ensure the Artemether-13C d3 does not contain unlabeled Artemether. Run a "Blank + IS" sample; interference at the analyte retention time must be < 20% of the LLOQ.

Acceptance Criteria (Bioanalytical Method Validation)

-

Linearity:

over 5–500 ng/mL range.[6] -

Accuracy/Precision: ±15% (±20% at LLOQ).

-

Recovery: Consistent extraction efficiency between Analyte and IS (e.g., if Analyte is 80%, IS should be 75-85%).

References

-

Huang, L., et al. (2013). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 5(12), 1501–1506. Link

-

Lindegardh, N., et al. (2011). Quantification of dihydroartemisinin, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge. Bioanalysis, 3(14), 1613–1624. Link

-

Henyšová, J., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146, 5825-5842.[1] Link

-

Parapini, S., et al. (2015).[7] Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy, 59(7), 4046–4052.[7] Link

Sources

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijdra.com [ijdra.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS protocol for Artemether quantification using Artemether-13C d3

Application Note: High-Sensitivity Quantification of Artemether in Human Plasma via LC-MS/MS Using Artemether- C-d

Executive Summary & Scientific Rationale

Quantifying Artemether (ARM) presents two distinct bioanalytical challenges: thermal instability (due to the endoperoxide bridge) and poor ionization efficiency (lack of basic nitrogen centers). Standard electrospray ionization (ESI) often yields variable signal intensity unless specific adduct formation is forced.

This protocol utilizes Artemether-

Key Technical Advantages of This Protocol:

-

Ammonium Adduct Strategy: Utilizes

precursor selection to maximize sensitivity, overcoming ARM's low proton affinity. -

Oxidative Stabilization: Incorporates a hydrogen peroxide (

) stabilization step to prevent iron-mediated degradation of the endoperoxide bridge in hemolytic samples. -

Common Daughter Ion Topology: Leverages the specific fragmentation of the methoxy group to utilize a common core fragment (

267) for both analyte and IS, simplifying method development while maintaining selectivity via parent ion resolution.

Chemical Mechanism & Mass Spectrometry Strategy

The Adduct-Driven Ionization

Artemether does not readily form a stable

Fragmentation Logic (MRM Transitions)

The primary fragmentation pathway involves the simultaneous loss of the ammonia adduct and the methoxy side chain (methanol).

-

Artemether (MW 298.4):

-

Precursor:

-

Neutral Loss:

-

Product Ion:

(Core lactone structure)

-

-

Artemether-

C-d-

Label Position: Methoxy group (

).[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Precursor:

-

Neutral Loss:

-

Product Ion:

-

Note: Although the product ions are identical (

Materials & Reagents

| Component | Specification | Notes |

| Analyte | Artemether Reference Std. | Purity > 98% |

| Internal Standard | Artemether- | Isotopic Purity > 99% (atom % excess) |

| Solvents | LC-MS Grade Acetonitrile (ACN) | Methanol is avoided in mobile phase to prevent transesterification. |

| Buffer | Ammonium Formate (10 mM) | Critical: Must be fresh to ensure consistent adduct formation. |

| Stabilizer | 30% Hydrogen Peroxide ( | Used for stabilizing hemolytic plasma. |

| Extraction Solvent | Methyl t-butyl ether (MTBE) | Preferred over Hexane for better recovery of the polar endoperoxide. |

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects that suppress the ammonium adduct formation.

Step-by-Step Workflow:

-

Plasma Thawing: Thaw plasma samples in an ice bath (

C). Do not use a water bath; heat promotes degradation to Dihydroartemisinin (DHA). -

Stabilization (Critical):

-

Add

of plasma to a polypropylene tube. -

If hemolysis is suspected: Add

of dilute

-

-

IS Spiking: Add

of Artemether- -

Extraction:

-

Add

of MTBE (Methyl t-butyl ether). -

Shake/Vortex for 10 minutes at high speed.

-

Centrifuge at 4,000 rpm for 10 min at

C.

-

-

Concentration:

-

Transfer

of the supernatant (organic layer) to a clean 96-well plate or glass tubes. -

Evaporate to dryness under Nitrogen stream at

C. Strict temperature control is required.

-

-

Reconstitution:

-

Reconstitute in

of Mobile Phase (50:50 ACN:Ammonium Formate). -

Vortex for 1 min and centrifuge briefly.

-

LC-MS/MS Conditions

Chromatography (LC):

-

System: UPLC/UHPLC System.

-

Column: Waters Acquity UPLC HSS T3 C18 (

mm, -

Column Temp:

C. -

Flow Rate:

mL/min. -

Gradient Profile:

| Time (min) | % Mobile Phase A (10mM NH | % Mobile Phase B (ACN) |

| 0.0 | 60 | 40 |

| 1.0 | 60 | 40 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 60 | 40 |

| 6.0 | 60 | 40 |

Mass Spectrometry (MS/MS):

-

Ionization: ESI Positive (

).[1][4] -

Source Temp:

C (Keep moderate to prevent thermal degradation). -

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: Nitrogen (800 L/hr).

| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Artemether | 316.2 | 267.2 | 25 | 18 |

| Artemether- | 320.2 | 267.2 | 25 | 18 |

Visualized Workflow & Logic

Figure 1: End-to-end workflow highlighting the critical stabilization step and adduct-based detection logic.

Method Validation Parameters (Acceptance Criteria)

To ensure this protocol meets FDA/EMA bioanalytical guidelines, the following performance metrics should be targeted:

-

Linearity:

ng/mL ( -

Sensitivity (LLOQ): 1.0 ng/mL (S/N > 10).

-

Accuracy & Precision:

-

Matrix Effect: IS-normalized Matrix Factor (MF) should be between 0.85 and 1.15. The

C-d -

Recovery: > 70% for both analyte and IS (consistent across concentration range).[1]

Expert Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Issue: Peak Tailing.

-

Cause: Secondary interactions with silanols.

-

Fix: Ensure the pH of the aqueous mobile phase is 3.5 - 4.0. The HSS T3 column is designed to handle this, but pH drift can cause tailing.

-

-

Issue: Degradation in Autosampler.

-

Cause: Thermal instability.

-

Fix: Ensure the autosampler is maintained at

C. Limit run times to < 24 hours per batch.

-

-

Issue: Signal Interference in IS Channel.

-

Cause: Cross-talk or isotopic impurity.

-

Fix: Verify the isotopic purity of the Artemether-

C-d

-

References

-

Hanpithakpong, W., et al. (2013). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method.[5] Bioanalysis.[1][5][6][7][8][9][10] [Link]

-

Huang, L., et al. (2009). Development and validation of a high-performance liquid chromatography/tandem mass spectrometry method for the determination of artemether and its active metabolite dihydroartemisinin in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[11] [Link]

-

César, I. C., & Pianetti, G. A. (2009). Quantitation of artemether in pharmaceutical raw material and injections by high performance liquid chromatography.[8][12] Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Development and validation of a high-performance liquid chromatography/tandem mass spectrometry method for the determination of artemether and its active metabolite dihydroartemisinin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. cellbiopharm.com [cellbiopharm.com]

- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. foodriskmanagement.com [foodriskmanagement.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. phmethods.net [phmethods.net]

- 12. scielo.br [scielo.br]

Application Note: Optimizing Extraction Recovery of Artemether-13C d3 from Blood Samples

Executive Summary

This guide details the optimization of extraction recovery for Artemether-13C d3 (and its native analog Artemether) from human blood matrices. While standard liquid-liquid extraction (LLE) methods often yield acceptable results in healthy plasma, they frequently fail in clinical samples due to hemolysis-induced degradation .

The protocol defined here addresses the specific chemical instability of the artemisinin endoperoxide bridge in the presence of ferrous iron (

Mechanistic Insight: The Stability Challenge

To optimize recovery, one must first prevent loss. Artemether contains a 1,2,4-trioxane ring with an endoperoxide bridge. In blood samples—particularly from malaria patients—hemolysis releases hemoglobin, which degrades into heme-containing ferrous iron (

The Degradation Cascade:

-

Protein Binding: Artemether is highly protein-bound (95–98%).[1] Acidification is often used to disrupt this binding.

-

The Trap: Acidification exposes the drug to free

. -

Reaction:

reacts with the endoperoxide bridge, causing rapid ring opening and irreversible degradation of both the analyte and the Artemether-13C d3 internal standard.

The Solution:

We utilize oxidation-stabilization . Adding a controlled amount of

Visualization: Degradation vs. Stabilization Pathway

Figure 1: Mechanism of iron-mediated artemisinin degradation and the protective role of peroxide oxidation.

Optimized Extraction Protocol

This protocol uses Liquid-Liquid Extraction (LLE) with a specific solvent ratio (Dichloromethane:MTBE) identified to maximize solubility while minimizing phospholipid co-extraction.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Analyte: Artemether (Native) and Artemether-13C d3 (Internal Standard).[1]

-

Stabilizer: 30% Hydrogen Peroxide (

), analytical grade. -

Extraction Solvent: Dichloromethane (DCM) : Methyl tert-butyl ether (MTBE) [80:20 v/v].

-

Reconstitution Solvent: Acetonitrile : 10mM Ammonium Formate [50:50 v/v].

Step-by-Step Workflow

Step 1: Sample Pre-treatment (Stabilization)

-

Aliquot 200 µL of plasma into a polypropylene tube.

-

CRITICAL: Add 20 µL of 30%

solution. -

Vortex gently for 10 seconds and incubate at room temperature for 10 minutes. This ensures complete oxidation of Fe2+.

Step 2: Internal Standard Addition

-

Add 20 µL of Artemether-13C d3 working solution (e.g., 500 ng/mL in 50% methanol).

-

Vortex for 5 seconds.

Step 3: Extraction

-

Add 1.5 mL of Extraction Solvent (DCM:MTBE, 8:2 v/v).

-

Note: This specific ratio balances the high solubility of artemether in chlorinated solvents with the phase-separation clarity of ether.

-

Shake/Vortex vigorously for 10 minutes (Multi-tube vortexer recommended).

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 4: Phase Separation & Drying

-

Transfer 1.2 mL of the lower organic layer (if using DCM) or upper layer (if using Ethyl Acetate alternative) to a clean glass tube.

-

Note: DCM is denser than water; the organic layer will be at the bottom. Use a glass Pasteur pipette to penetrate the aqueous layer.

-

Evaporate to dryness under a gentle stream of Nitrogen (

) at 30°C . Do not exceed 40°C as artemisinins are thermally labile.

Step 5: Reconstitution

-

Reconstitute the residue in 100 µL of Reconstitution Solvent.

-

Vortex for 1 minute and transfer to an HPLC vial with insert.

Visualization: Extraction Workflow

Figure 2: Step-by-step extraction workflow emphasizing the critical stabilization and thermal control steps.

Validation & Performance Metrics

To validate the "Optimization," you must calculate the absolute recovery of the Artemether-13C d3. This confirms the method's efficiency independent of matrix effects.

Calculation of Extraction Recovery

Prepare three sets of samples:

-

Pre-Extraction Spike (A): IS added to matrix before extraction (follows full protocol).

-

Post-Extraction Spike (B): Blank matrix extracted, then IS added to the dry residue before reconstitution.

-

Neat Standard (C): IS in reconstitution solvent (no matrix).

Formulas:

-

Extraction Recovery (%) =

-

Matrix Effect (%) =

Expected Performance Data

The following table summarizes typical results using the DCM:MTBE (8:2) method versus standard Ethyl Acetate extraction in hemolyzed plasma.

| Parameter | Standard Ethyl Acetate (No H2O2) | Optimized DCM:MTBE + H2O2 |

| Recovery (Healthy Plasma) | 75 - 80% | 85 - 92% |

| Recovery (Hemolyzed) | < 40% (High Variability) | 82 - 88% (Consistent) |

| IS Signal Stability (24h) | -20% degradation | < 2% deviation |

| Matrix Effect | -15% (Suppression) | -8% (Negligible) |

Data derived from comparative analysis of artemisinin extraction methodologies [1, 2].[1][3]

Troubleshooting & Critical Control Points

-

Temperature Sensitivity: Never set the nitrogen evaporator above 40°C. Artemether is heat-sensitive. If recovery is low, check the evaporator temperature first.

-

Solvent Choice: While Ethyl Acetate is a "greener" alternative, it extracts more polar interferences (phospholipids) which can cause ion suppression. The DCM:MTBE mixture provides a cleaner extract for MS/MS sensitivity.

-

Hemolysis Check: Always document the hemolysis level of samples. If samples are cherry-red (severe hemolysis), the volume of

may need to be increased to 30 µL to ensure full oxidation of excess iron.

References

-

Lindegardh, N., et al. (2011).[4] Quantification of artemether and dihydroartemisinin in human plasma by LC-MS/MS: Overcoming the stability challenge in hemolyzed samples. National Institutes of Health. [Link]

-

Huang, L., et al. (2010).[5] A modified method for determination of lumefantrine in human plasma by HPLC-UV and combination of protein precipitation and solid-phase extraction.[5] Analytical Chemistry Insights.[6][5] [Link]

-

Hanpithakpong, W., et al. (2008). A liquid chromatographic-tandem mass spectrometric method for determination of artemether and its metabolite dihydroartemisinin in human plasma.[1][2][7] Biomedical Chromatography.[1][4][8][9] [Link]

-

World Health Organization. (2021). Notes on the Design of Bioequivalence Study: Artemether + Lumefantrine. WHO Prequalification Team. [Link]

Sources

- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Characterization of Solid Dispersions of Artemether by Freeze-Dried Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phmethods.net [phmethods.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of artemether and lumefantrine in anti-malarial fixed-dose combination tablets by microemulsion electrokinetic chromatography with short-end injection procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Simultaneous determination of Artemether and Lumefantrine using Artemether-13C d3

Application Note: High-Sensitivity Simultaneous Determination of Artemether and Lumefantrine in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of Artemether (ART) and Lumefantrine (LUM) in human plasma. The method leverages Artemether-13C d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to rigorously compensate for matrix effects, extraction variability, and the known hydrolytic instability of Artemether.

Key Advantages:

-

Precision: Uses SIL-IS to track Artemether's ionization efficiency and degradation.

-

Sensitivity: Optimized Liquid-Liquid Extraction (LLE) achieves LLOQs of 5 ng/mL (ART) and 10 ng/mL (LUM).

-

Selectivity: Ammonium adduct monitoring ([M+NH4]+) for Artemether eliminates isobaric interferences common in protonated modes.

Introduction & Scientific Rationale

The fixed-dose combination of Artemether and Lumefantrine is a frontline Artemisinin-based Combination Therapy (ACT) for Plasmodium falciparum malaria.[1] Bioanalysis of this pair presents a "Physicochemical Paradox":

-

Artemether: A lipophilic endoperoxide, thermally unstable and prone to acid-catalyzed degradation into Dihydroartemisinin (DHA). It lacks a strong UV chromophore and ionizes poorly as [M+H]+.

-

Lumefantrine: Highly lipophilic and basic, requiring acidic conditions for solubility but exhibiting "sticky" adsorption properties.

Why Artemether-13C d3? Standard structural analogs (e.g., Artemisinin) fail to co-elute perfectly with Artemether, leading to divergent matrix effect experiences. Artemether-13C d3 (Methoxy-13C-d3) provides a +4 Da mass shift. It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement and extraction recovery, thereby serving as a dynamic correction factor for every sample.

Materials & Reagents

| Component | Specification | Role |

| Analyte 1 | Artemether (Ref Std >99%) | Target Analyte |

| Analyte 2 | Lumefantrine (Ref Std >99%) | Target Analyte |

| Internal Standard | Artemether-13C d3 | SIL-IS for Artemether |

| Internal Standard 2 | Lumefantrine-d9 (Optional) | SIL-IS for Lumefantrine* |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Promotes [M+NH4]+ adducts |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic Eluent |

| Extraction Solvent | n-Hexane : Ethyl Acetate (70:30 v/v) | LLE Solvent |

*Note: If Lumefantrine-d9 is unavailable, Artemether-13C d3 can serve as the IS for both, though a specific Lumefantrine IS is superior for the highest precision.

Method Development Strategy

Mass Spectrometry: The Adduct Imperative

Artemether does not form a stable protonated molecular ion [M+H]+. Instead, it readily forms an ammoniated adduct [M+NH4]+ in the presence of ammonium buffers.

-

Artemether Q1: m/z 316.2 [M+NH4]+

-

Artemether-13C d3 Q1: m/z 320.2 [M+NH4]+ (+4 Da shift)

Lumefantrine is basic and easily forms a protonated ion.

-

Lumefantrine Q1: m/z 530.2 [M+H]+

Chromatography & Stability

To prevent on-column degradation of Artemether, the column temperature is maintained at 30°C (not higher). An acidified mobile phase is necessary for Lumefantrine peak shape but must be balanced to prevent Artemether hydrolysis. 5 mM Ammonium Formate (pH ~3.5) is the "Goldilocks" buffer: acidic enough for LUM, but buffered enough to protect ART during the short LC residence time.

Experimental Protocol

Step 1: Stock Solution Preparation

-

Artemether (1 mg/mL): Dissolve in Ethanol. (Avoid Methanol if trace acids are present, as methylation can occur).

-

Lumefantrine (1 mg/mL): Dissolve in Methanol:Acetic Acid (99:1 v/v). Critical: Lumefantrine requires acid or DMF/DMSO to dissolve fully.

-

IS Working Solution: Dilute Artemether-13C d3 to 500 ng/mL in 50% Acetonitrile.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), crucial for maintaining MS sensitivity for low-dose Artemether.

-

Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

-

Spike IS: Add 20 µL of IS Working Solution. Vortex gently (10 sec).

-

Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 4.5). Note: This stabilizes pH before extraction.

-

Extract: Add 1.5 mL of n-Hexane:Ethyl Acetate (70:30).

-

Agitate: Shaker for 10 min at 1200 rpm. Centrifuge at 4000 rpm for 5 min.

-

Transfer: Transfer the organic (upper) layer to a clean glass tube.

-

Dry: Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (A:B, 50:50). Vortex well.

Step 3: LC-MS/MS Parameters

LC Conditions:

-

Column: Agilent Zorbax SB-CN (Cyanopropyl) or Waters XBridge C18 (100 x 2.1 mm, 3.5 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

3.0 min: 90% B

-

4.5 min: 90% B

-

4.6 min: 40% B (Re-equilibration)

-

MS Conditions (ESI Positive):

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Type |

|---|---|---|---|---|---|

| Artemether | 316.2 [M+NH4]+ | 163.1 | 100 | 15 | Target |

| Artemether-13C d3 | 320.2 [M+NH4]+ | 163.1* | 100 | 15 | IS |

| Lumefantrine | 530.2 [M+H]+ | 512.2 | 100 | 25 | Target |

*Note on IS Transition: The label (Methoxy-13C-d3) is typically lost during the formation of the m/z 163 fragment (cleavage of the ether bridge). Therefore, the product ion is unlabeled (163.1). The Q1 mass shift (320 vs 316) provides the selectivity.

Workflow Visualization

Caption: Step-by-step bioanalytical workflow from plasma sample preparation to LC-MS/MS quantification.

Validation & Quality Control

Linearity & Range

-

Artemether: 5 – 1000 ng/mL (Quadratic regression, 1/x² weighting recommended due to wide range).

-

Lumefantrine: 10 – 5000 ng/mL.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the post-extraction spike method.

-

Acceptance: IS-normalized MF should be close to 1.0 (0.85 – 1.15). The 13C-d3 IS will correct for suppression, ensuring the relative MF is stable even if absolute signal drops.

Stability Profile

| Stress Condition | Artemether Status | Lumefantrine Status | Precaution |

| Benchtop (RT) | Unstable (>4h) | Stable | Keep samples on ice/Coolant (4°C). |

| Freeze-Thaw | Stable (3 cycles) | Stable | Vortex thoroughly after thaw. |

| Autosampler | Stable (24h @ 10°C) | Stable | Ensure reconstitute solvent is neutral. |

Expert Troubleshooting Tips

-

Lumefantrine Carryover: LUM is highly lipophilic and sticks to injector needles.

-

Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

-

-

Artemether Peak Splitting: Often caused by thermal degradation on-column.

-

Solution: Ensure column oven is

. If splitting persists, lower the Ammonium Formate concentration to 2 mM.

-

-

IS Crosstalk: If the IS (m/z 320) contains unlabeled Artemether impurity, it will contribute to the analyte signal.

-

Check: Inject a high concentration of IS alone and monitor the Analyte channel (316/163). Response should be < 20% of LLOQ.[2]

-

References

-

Huang, L., et al. (2025). "A selective LC-MS/MS method for simultaneous quantification of Artemether, Lumefantrine and their principle metabolites in human plasma." Journal of Chromatography B. Link

-

Hodel, E. M., et al. (2009). "Simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma by LC–MS/MS." Journal of Chromatography B. Link

-

Lindegardh, N., et al. (2005).[2] "Development and validation of bioanalytical method for simultaneous determination of lumefantrine and its desbutyl metabolite in plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

-

PubChem. (2023). "Artemether-13C, d3 Compound Summary." National Library of Medicine. Link

Sources

Chromatographic separation conditions for Artemether-13C d3

Application Note: High-Precision LC-MS/MS Quantification of Artemether Using Artemether-13C d3 Internal Standard

Abstract & Scope

This technical guide details the chromatographic and mass spectrometric conditions required for the robust quantification of Artemether in biological matrices using Artemether-13C d3 as the Internal Standard (IS). Unlike standard deuterated analogs (d3), the inclusion of Carbon-13 provides superior isotopic stability and mass differentiation (+4 Da), eliminating cross-talk interference. This protocol addresses the specific challenges of artemisinin derivatives: thermal instability of the endoperoxide bridge, reliance on ammonium adduct ionization, and degradation induced by hemolyzed blood.

Compound Profile & Chemical Challenges

| Property | Analyte: Artemether | Internal Standard: Artemether-13C d3 |

| Formula | C16H26O5 | C15(13C)H23D3O5 |

| Molecular Weight | 298.4 g/mol | 302.4 g/mol |

| Target Ionization | [M+NH4]+ (m/z 316.4) | [M+NH4]+ (m/z 320.4) |

| LogP | ~3.5 (Lipophilic) | ~3.5 |

| Critical Moiety | 1,2,4-trioxane ring (Peroxide bridge) | 1,2,4-trioxane ring (Peroxide bridge) |

Expert Insight: Artemether lacks basic nitrogen atoms typically required for strong protonation ([M+H]+) in Electrospray Ionization (ESI). Consequently, methods relying on [M+H]+ are often unstable and insensitive. This protocol forces the formation of Ammonium Adducts ([M+NH4]+) by supplementing the mobile phase with ammonium formate, significantly enhancing sensitivity.

Critical Method Parameters (The "Why")

A. The Ammonium Adduct Strategy

Standard acidic mobile phases (Formic Acid 0.1%) often lead to in-source fragmentation of Artemether. By buffering the mobile phase to pH 4.0–4.5 with Ammonium Formate (10mM), we stabilize the molecule during the desolvation process.

-

Mechanism: The ammonium ion (NH4+) coordinates with the ether oxygens, creating a stable charge carrier.

-

Caution: Source temperature must be kept moderate (<350°C) to prevent the thermal rupture of the peroxide bridge before detection.

B. Isotope Effect & Separation

Deuterium substitution can slightly reduce lipophilicity, causing the IS to elute marginally earlier than the analyte.

-

Artemether-13C d3 Advantage: The 13C label adds mass without significantly altering retention time compared to pure deuterated standards.

-

Co-elution Requirement: The IS must co-elute to effectively compensate for matrix effects (ion suppression/enhancement) from phospholipids.

C. Heme-Induced Degradation

Iron (Fe2+) released from lysed red blood cells reacts with the peroxide bridge of Artemether, causing rapid degradation during sample preparation.

-

Solution: Liquid-Liquid Extraction (LLE) is mandatory. It physically separates the drug from the iron-rich aqueous heme layer, unlike Protein Precipitation (PPT) which leaves iron in the supernatant.

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Maximize recovery while excluding heme interference.

Reagents:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (70:30).

-

Reconstitution Solution: Mobile Phase A:B (50:50).

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of Plasma into a 1.5 mL polypropylene tube.

-

IS Spike: Add 10 µL of Artemether-13C d3 working solution (e.g., 500 ng/mL). Vortex 10s.

-

Extraction: Add 1.0 mL of Extraction Solvent (MTBE).

-

Agitation: Shaker/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Freeze the aqueous bottom layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

-

Why Glass? Plasticizers can suppress ionization.

-

-

Evaporation: Dry under Nitrogen stream at 30°C. Do not exceed 30°C.

-

Reconstitution: Dissolve residue in 100 µL Reconstitution Solution. Vortex and transfer to LC vial.

Protocol 2: Chromatographic Conditions

System: UHPLC (Agilent 1290 / Waters Acquity)

-

Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Reasoning: The BEH particle withstands the pH 4.0 buffer and provides excellent peak shape for neutral compounds.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5–10 µL.

Mobile Phase Composition:

-

MP A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.

-

MP B: Acetonitrile (LC-MS Grade).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 50 | Initial Hold |

| 1.00 | 50 | Isocratic loading |

| 4.00 | 95 | Elution of Artemether (~2.8 min) |

| 5.50 | 95 | Wash (Phospholipids) |

| 5.60 | 50 | Return to Initial |

| 7.00 | 50 | Re-equilibration |

Mass Spectrometry Optimization

Source: ESI Positive Mode (ESI+) Scan Type: Multiple Reaction Monitoring (MRM)

Source Parameters (Sciex 5500/6500 Example):

-

Curtain Gas (CUR): 30 psi[1]

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 350°C (Critical: Do not overheat)

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 5500 psi

MRM Transitions:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Role |

| Artemether | 316.4 [M+NH4]+ | 163.1 | 100 | 18 | Quantifier |

| Artemether | 316.4 [M+NH4]+ | 267.2 | 100 | 12 | Qualifier |

| Artemether-13C d3 | 320.4 [M+NH4]+ | 167.1 | 100 | 18 | IS Quantifier |

Note on IS Transition: The transition 320 -> 167 assumes the fragment retains the labeled moiety. If the label is on the methoxy group and the fragmentation involves loss of that group (neutral loss), the product ion might be 267 (same as analyte). In that case, use 320 -> 267. However, 320 -> 167 is preferred to minimize background noise.

Visualizations

Workflow 1: Stability-Focused Extraction Logic

This diagram illustrates the critical decision points to prevent iron-mediated degradation.

Caption: Extraction decision tree highlighting the necessity of LLE for artemisinin derivatives to avoid Fe2+ mediated ring cleavage.

Workflow 2: MS Optimization Loop

Optimizing for the Ammonium Adduct.

Caption: Critical path for stabilizing Artemether ionization using ammonium adducts.

References

-

World Health Organization. (2015). Guidelines for the treatment of malaria.[2] Third edition.Link

-

Hanpithakpong, W., et al. (2008). "Determination of artemether and its active metabolite dihydroartemisinin in human plasma."[3][4] Journal of Chromatography B. Link (Demonstrates the Ammonium Adduct strategy).

-

Lindegardh, N., et al. (2011).[5] "Quantification of dihydroartemisinin... overcoming the technical challenge of protecting the peroxide bridge." Bioanalysis. Link (Reference for Heme/Iron degradation issues).

-

PubChem. (2023). "Artemether-13C d3 Compound Summary." National Library of Medicine. Link

Sources

- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phmethods.net [phmethods.net]

- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Artemether Stability in Hemolytic Plasma

The following technical guide serves as a specialized support resource for bioanalytical scientists working with Artemether-13C d3 (Internal Standard) and Artemether (Analyte) in plasma matrices.

Topic: Prevention of Artemether-13C d3 Degradation in Hemolytic Plasma Document ID: TS-ART-13Cd3-HEM Last Updated: 2025-02-06 Applicable For: LC-MS/MS Bioanalysis, PK Studies, TDM

Core Issue: The "Endoperoxide-Iron" Liability

Why is my Internal Standard degrading? The instability of Artemether (and its stable isotope IS, Artemether-13C d3) in hemolytic plasma is not enzymatic; it is chemical . Artemether contains a 1,2,4-trioxane ring with an endoperoxide bridge .

In hemolytic plasma, ruptured erythrocytes release hemoglobin, which degrades to release free Heme and Ferrous Iron (Fe²⁺) . This iron acts as a catalyst in a Fenton-type reaction, reductively cleaving the endoperoxide bridge. This reaction is rapid, temperature-dependent, and irreversible. Because the IS (Artemether-13C d3) shares the same chemical backbone as the analyte, it is equally susceptible. If the IS degrades before the extraction step equilibrates, your quantification will fail.

Mechanism of Failure

The following diagram illustrates the chemical pathway leading to signal loss.

Figure 1: The Fe²⁺-mediated reductive cleavage of the Artemether endoperoxide bridge in hemolytic plasma.

Troubleshooting Guide (Q&A)

Category A: Sample Handling & IS Addition

Q: My IS response is consistently lower in hemolytic QC samples compared to clear plasma. Is this a matrix effect? A: While matrix effects (ion suppression) are possible, degradation is the more likely culprit if the drop is significant (>20%).

-

Diagnosis: If you add the IS working solution directly to the hemolytic plasma and let it sit (even for 5 minutes) before extraction, the Fe²⁺ will destroy a portion of the IS.

-

Solution: Never add Artemether-13C d3 directly to hemolytic plasma. Instead, add the IS to the precipitation solvent (e.g., Acetonitrile or Methanol). Add the plasma into the solvent. This ensures the heme proteins are precipitated/denatured instantly upon contact with the IS, preventing the reaction.

Q: Can I use acidified plasma to stabilize the samples? A: Proceed with caution.

-

The Risk: While acidification (e.g., with formic acid) can disrupt protein binding and improve recovery, it does not necessarily stop the iron-mediated reaction. In some cases, acidification can liberate more iron from transferrin or hemoglobin, potentially accelerating degradation [1].

-

Recommendation: If acidification is required for recovery, it must be paired with immediate protein precipitation or the addition of a specific stabilizer (see below).

Category B: Chemical Stabilization

Q: Are there specific chemical stabilizers I should add to the blood collection tubes? A: Yes. Standard EDTA/Heparin is insufficient for hemolytic samples.

-

Sodium Nitrite (NaNO₂): Adding Sodium Nitrite (approx. 10 mg/mL) can oxidize Fe²⁺ (ferrous) to Fe³⁺ (ferric). Ferric iron does not react with the endoperoxide bridge, effectively "safing" the heme [2].

-

Deferoxamine (DFO): An iron chelator that binds free iron, preventing it from reacting with the drug.

-

Hydrogen Peroxide (H₂O₂): Some protocols suggest adding dilute H₂O₂ to oxidize the iron, but this is risky as it can oxidize the analyte itself if not carefully controlled [1]. Sodium Nitrite is generally the safer, more robust choice.

Category C: Extraction Methodology

Q: Which extraction method is superior for Artemether-13C d3: LLE, SPE, or PPT? A: Solid Phase Extraction (SPE) or "Cold" Protein Precipitation (PPT) .

-

SPE: Superior because it physically washes away the heme/iron in the wash steps before the analyte is eluted.

-

PPT: Acceptable only if performed at 4°C (ice bath) and if the IS is in the solvent.

-

LLE (Liquid-Liquid Extraction): Risky. If the extraction buffer pH is not optimized, the drug sits in contact with the heme in the aqueous phase during the mixing/shaking step, leading to degradation.

Recommended Protocol: The "Cold-Solvent" Workflow

This protocol minimizes the interaction time between Artemether-13C d3 and free iron.

Reagents

-

Precipitation Solvent: Acetonitrile containing Artemether-13C d3 (IS). Keep at -20°C .

-

Stabilizer (Optional but Recommended): 1M Sodium Nitrite (NaNO₂) in water.

Step-by-Step Workflow

-

Thaw: Thaw plasma samples in an ice bath (4°C) . Do not use a water bath.

-

Stabilize (If Hemolysis > 2%): Add 10 µL of Sodium Nitrite solution per 1 mL of plasma immediately upon thawing. Vortex gently.

-

Pre-load Solvent: Aliquot the Cold Precipitation Solvent (with IS) into the extraction plate/tubes first.

-

Rapid Addition: Pipette the plasma sample directly into the cold solvent.

-

Why? This instantly denatures the heme proteins and stops the iron reaction before it can attack the IS.

-

-

Vortex & Spin: Vortex immediately for 1 min (high speed) and centrifuge at 4°C.

-

Transfer: Transfer supernatant for analysis or evaporation.

Comparative Workflow Diagram

Figure 2: Comparison of IS addition strategies. Adding plasma to the solvent (bottom) prevents the IS from interacting with active heme.

Stability Data Summary (Reference Values)

Use the table below to benchmark your validation results.

| Condition | Stability Duration (Artemether) | Risk Level | Mitigation |

| Normal Plasma (RT) | > 4 Hours | Low | Keep on ice. |

| Hemolytic Plasma (RT) | < 30 Minutes | Critical | Must use ice bath + stabilizer. |

| Hemolytic Plasma (4°C) | ~ 2 Hours | Moderate | Process rapidly. |

| Post-Extraction (Reconstituted) | > 24 Hours (Autosampler) | Low | Ensure heme is removed. |

| Stock Solution (-70°C) | > 1 Month | Low | Stable in solvent.[1] |

Note: Data derived from general artemisinin stability profiles [1][3].

References

-

Lindegardh, N., et al. (2011).[2] Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Hanpithakpong, W., et al. (2008).[3] Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. National Institutes of Health (NIH). Available at: [Link]

-

Karbwang, J., et al. (1997). Plasmodium falciparum-Based Bioassay for Measurement of Artemisinin Derivatives in Plasma or Serum. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6] Available at: [Link]

-

Hodel, E.M., et al. (2009). Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies. ResearchGate. Available at: [Link]

Sources

- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artemisinin effectiveness in erythrocyte is reduced by heme and heme-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artemisinin-induced delayed hemolysis after administration of artesunate and artesunate-amodiaquine in malaria-free Wistar rats | Biomedical Research and Therapy [bmrat.org]

- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Solving Matrix Effects When Using Artemether-13C d3 Internal Standard in LC-MS/MS Bioanalysis

<Technical Support Center >

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for matrix effects encountered during the quantitative analysis of Artemether using its stable isotope-labeled (SIL) internal standard, Artemether-13C d3.

Introduction: The Challenge of the Matrix

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS is the "matrix effect," which arises from co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, blood, tissue).[1][2] These components can interfere with the ionization of the target analyte and its internal standard (IS) in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This phenomenon can severely compromise the accuracy, precision, and reproducibility of quantitative results.[1][4]

The use of a stable isotope-labeled internal standard, such as Artemether-13C d3, is the gold standard for mitigating matrix effects.[5][6][7] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte. Therefore, it should experience the same degree of matrix effect, allowing for accurate correction of the analyte's signal.[3][8] However, this assumption is not always foolproof. Differential matrix effects between the analyte and the SIL-IS can still occur, leading to erroneous quantification. This guide will walk you through identifying, understanding, and resolving these complex issues.

Frequently Asked Questions (FAQs)

Q1: I'm using Artemether-13C d3 as my internal standard, but I'm still seeing high variability in my QC samples. Could this be a matrix effect?

A1: Yes, it is highly probable. While a SIL-IS is designed to compensate for matrix effects, several factors can lead to the variability you're observing:

-